molecular formula C18H17NO2 B2608999 2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde CAS No. 338416-82-3

2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B2608999
CAS No.: 338416-82-3
M. Wt: 279.339
InChI Key: DPEOHKXZDQTGAB-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C18H17NO2 and its molecular weight is 279.339. The purity is usually 95%.
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Scientific Research Applications

Green and Sustainable Synthesis

Indole derivatives, including structures similar to 2-(2,3-dimethylphenoxy)-1-methyl-1H-indole-3-carbaldehyde, are synthesized using green chemistry principles. For instance, the solvent-free grindstone method has been employed to prepare knoevenagel condensed products of indole-3-carbaldehydes, showcasing excellent yields, short reaction times, high reaction rates, and significant environmental benefits (Yogita Madan, 2020).

Structural and Thermal Analysis

Indole derivatives are characterized by their unique intermolecular interactions, Hirshfeld surface analysis, and thermal stability. These properties are crucial for their application in various fields, including materials science and drug design (A. Barakat et al., 2017).

Catalysis and Organic Synthesis

Indole derivatives serve as key intermediates in the synthesis of complex molecules. For example, palladacycles with indole cores have been designed and synthesized, demonstrating their efficacy as catalysts in Suzuki–Miyaura coupling reactions (M. Singh et al., 2017). Additionally, microwave-assisted synthesis techniques have been developed for indole-based chromene derivatives, highlighting advancements in reaction efficiency and selectivity (Harshad G. Kathrotiya & Manish P. Patel, 2012).

Antioxidant Properties

The synthesis and evaluation of indole derivatives for their antioxidant activity represent another significant application. Novel compounds synthesized from 1H-indole carbaldehyde oxime have shown considerable antioxidant activity, offering potential in the development of new antioxidant agents (C. Gopi & M. Dhanaraju, 2020).

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-1-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-12-7-6-10-17(13(12)2)21-18-15(11-20)14-8-4-5-9-16(14)19(18)3/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEOHKXZDQTGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=C(C3=CC=CC=C3N2C)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.